molecular formula C17H19NO5S B4240603 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4240603
M. Wt: 349.4 g/mol
InChI Key: VPOXGHSEVIGQTR-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound features a benzodioxane moiety, which is a significant pharmacophore in medicinal chemistry due to its diverse therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 1,4-benzodioxane-6-amine with 4-ethoxy-3-methylbenzenesulfonyl chloride in an aqueous alkaline medium. The reaction is carried out under continuous stirring and dynamic pH control to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE has been extensively studied for its potential therapeutic applications. It has shown promise in the following areas:

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cholinesterase, which plays a role in the progression of Alzheimer’s disease. The compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of a benzodioxane moiety and an ethoxy-methylbenzenesulfonamide group. This combination enhances its biological activity and makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-21-15-7-5-14(10-12(15)2)24(19,20)18-13-4-6-16-17(11-13)23-9-8-22-16/h4-7,10-11,18H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOXGHSEVIGQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
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N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-ETHOXY-3-METHYLBENZENE-1-SULFONAMIDE

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